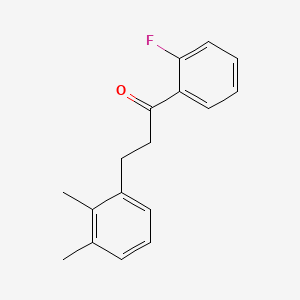

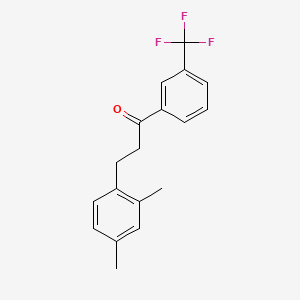

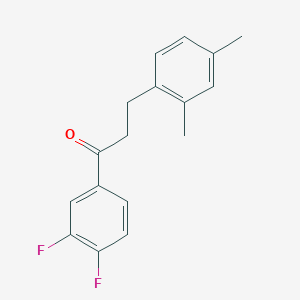

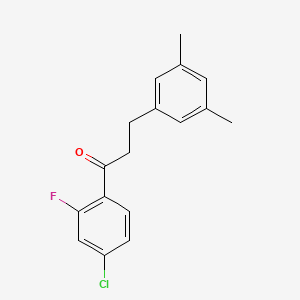

4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

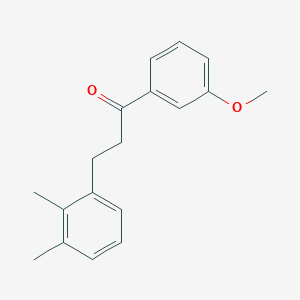

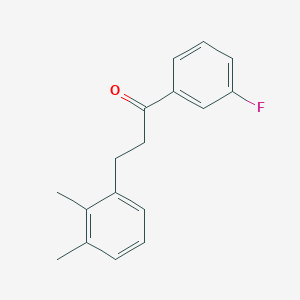

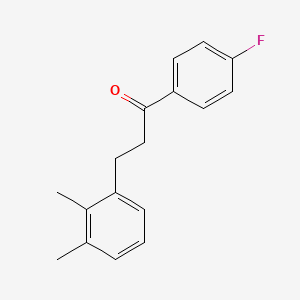

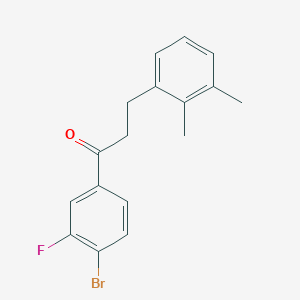

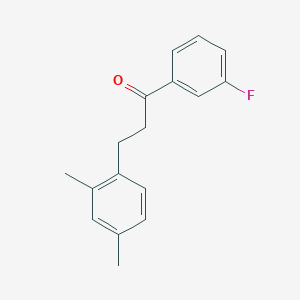

The compound “4’-Chloro-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone” is likely an organic compound given its structure. It contains a phenyl ring which is a functional group with the formula -C6H5. The phenyl group is attached to a propiophenone group, which is a type of ketone. It also has chlorine and fluorine atoms attached, which are halogens .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the phenyl ring. The electronegativity of the halogens (chlorine and fluorine) could cause a dipole moment in the molecule .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures often undergo reactions like nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For instance, the presence of halogens might increase its density and boiling point compared to similar compounds without halogens .Applications De Recherche Scientifique

1. Environmental Remediation and Pollution Control

Research has shown the effectiveness of sonochemical degradation in mineralizing various aromatic organic pollutants, including chlorophenols like 4-chloro-3,5-dimethylphenol, through processes that release Cl- and NO3- ions. This method of degradation demonstrates significant advantages over other remediation methods by ensuring minimal formation of organic byproducts (Goskonda, Catallo, & Junk, 2002).

2. Chemical Structure and Behavior Studies

Studies on lithium phenolates, including derivatives like 4-chloro-3,5-dimethylphenolates, in weakly polar aprotic solvents, have been conducted to understand the structural factors influencing their aggregation. This research has implications for the development of synthetic methodologies involving organic lithium salts (Jackman & Smith, 1988).

3. Advanced Oxidation Processes for Water Treatment

The photocatalytic degradation of chlorophenols, such as 4-chloro-3,5-dimethylphenol, in water and simulated soil washing wastes has been explored, demonstrating the efficiency of advanced oxidation processes in the presence of TiO2 dispersions. This research aids in the development of effective methods for treating water contaminated with chlorophenols (Davezza, Fabbri, Pramauro, & Prevot, 2013).

4. Analytical Chemistry Applications

HPLC-fluorescence techniques have been developed for the determination of chlorocresol and chloroxylenol, compounds closely related to chlorophenols like 4-chloro-3,5-dimethylphenol, in pharmaceutical formulations. This contributes to the field of analytical chemistry, particularly in the analysis of complex mixtures (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

5. Quantum Chemical Studies

Research into the quantum chemical properties of molecules like 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, which shares structural similarities with 4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone, has been conducted. These studies provide valuable insights into molecular geometry, chemical reactivity, and the identification of chemically active sites (Satheeshkumar et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEOWJJYBYRTHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644913 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone | |

CAS RN |

898780-96-6 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.